Surface Adsorption Energetics: TiO(thd)₂ Exhibits Lower Sticking Probability and Higher Surface Mobility than TTIP on SrO Surfaces
Ab-initio quantum chemical simulations using the DMOL code were performed to compare the adsorption behaviour of TiO(thd)₂ and titanium tetraisopropoxide (TTIP) on a 2-D (100) SrO terminated surface using a cluster representation of 3×3 elementary cells. The calculations reveal that TTIP has a much higher energy of adsorption, a closer distance of the adsorbed state to the surface, and a higher dissociation energy than TiO(thd)₂. These results predict a higher sticking probability and lower surface mobility for TTIP compared to TiO(thd)₂ [1]. This theoretical prediction was experimentally confirmed by superior edge coverage of (Ba,Sr)TiO₃ films deposited by MOCVD using TiO(thd)₂ [1].
| Evidence Dimension | Adsorption energy, adsorbed-state distance to surface, and dissociation energy |
|---|---|
| Target Compound Data | TiO(thd)₂: lower adsorption energy, larger distance to surface, lower dissociation energy (relative values, not absolute; DFT-calculated) |
| Comparator Or Baseline | TTIP (Ti(OiPr)₄): higher adsorption energy, closer distance to surface, higher dissociation energy |
| Quantified Difference | Qualitative ordering established by DFT; TTIP adsorbs more strongly than TiO(thd)₂ on SrO (100). Experimental confirmation via superior edge coverage for TiO(thd)₂. |
| Conditions | Ab-initio DMOL simulations on a 3×3 SrO (100) cluster surface; experimental MOCVD of (Ba,Sr)TiO₃ films |
Why This Matters
Lower sticking probability and higher surface mobility are essential for conformal coating of high-aspect-ratio 3D structures such as trench capacitors in DRAM devices; TiO(thd)₂ outperforms TTIP on this metric.
- [1] R. Metzger, C. Werner, A. Spitzer, 'Adsorption of precursor molecules in the CVD process of (Ba;Sr)titanate simulated by ab-initio calculations,' Thin Solid Films, 2000, 365, 242–250. View Source
